Mouse TREM-1 SCHOOL peptide, control

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

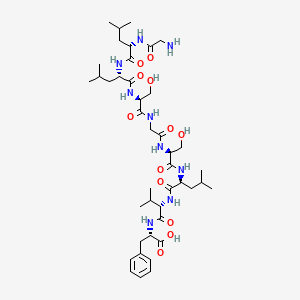

C42H69N9O12 |

|---|---|

Molecular Weight |

892.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1 |

InChI Key |

SAFLDTZNKHAXNA-JNCVKUDUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Role of Mouse TREM-1: A Technical Guide to the Control Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mouse Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) control peptide, a critical tool in immunological and cancer research. We delve into its amino acid sequence, mechanism of action, and its application in various experimental models, supported by quantitative data and detailed protocols. Furthermore, this guide illustrates the intricate signaling pathways associated with TREM-1, offering a comprehensive resource for professionals in the field.

Core Concept: The Mouse TREM-1 Inhibitory Peptide

The primary subject of this guide is the mouse TREM-1 inhibitory peptide, a synthetic nonapeptide with the amino acid sequence GLLSKSLVF .[1] This peptide, often referred to as GF9, is derived from the transmembrane domain of the mouse TREM-1 protein.[2][3] It is designed to function as a ligand-independent inhibitor of TREM-1 signaling by targeting the interaction between TREM-1 and its signaling partner, DAP12.[3][4] A corresponding control peptide with the sequence GLLSGSLVF (GF9-G) is often used in experiments to demonstrate the specificity of the GF9 peptide's effects.[1]

Mechanism of Action and Signaling Pathways

TREM-1 is an amplifier of inflammatory responses and is expressed on myeloid cells such as neutrophils and macrophages.[5][6] It lacks intrinsic signaling capabilities and relies on the adaptor protein DAP12 to transduce activation signals.[2][7] Upon ligand binding, TREM-1 associates with DAP12, leading to the phosphorylation of DAP12 and subsequent recruitment and activation of the spleen tyrosine kinase (Syk).[7][8] This initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and chemokines.[7] The expression of TREM-1 itself can be upregulated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[9][10]

The inhibitory peptide GF9 is believed to disrupt the homooligomerization of the TREM-1 signaling chain, a novel ligand-independent mechanism to silence TREM-1 signaling.[11][12]

Below are diagrams illustrating the TREM-1 signaling pathway and the proposed mechanism of the inhibitory peptide.

References

- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Mouse TREM-1 SCHOOL peptide, control [smolecule.com]

- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Triggering receptor expressed on myeloid cells-1 deletion in mice attenuates high-fat diet-induced obesity [frontiersin.org]

- 6. TREM-1 Deficiency Can Attenuate Disease Severity without Affecting Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TREM1 Regulates Neuroinflammatory Injury by Modulate Proinflammatory Subtype Transition of Microglia and Formation of Neutrophil Extracellular Traps via Interaction With SYK in Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYD88-dependent and -independent activation of TREM-1 via specific TLR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Commentary: Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The GF9 Peptide: A Technical Guide to TREM-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Triggering Receptor Expressed on myeloid cells-1 (TREM-1) is a potent amplifier of inflammation, making it a compelling target for therapeutic intervention in a range of inflammatory diseases, including sepsis, rheumatoid arthritis, and certain cancers. The GF9 peptide, a rationally designed nonapeptide, represents a novel, ligand-independent approach to TREM-1 inhibition. This technical guide provides an in-depth overview of the GF9 peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to TREM-1 and the GF9 Peptide

TREM-1 is a cell surface receptor expressed on myeloid cells, such as neutrophils and macrophages. Upon activation, it associates with the signaling adaptor protein DAP12, triggering a downstream signaling cascade that amplifies inflammatory responses.[1][2] The endogenous ligands for TREM-1 are not fully characterized, which has posed challenges for the development of traditional receptor antagonists.

The GF9 peptide (sequence: GLLSKSLVF) was developed using the Signaling Chain Homo-Oligomerization (SCHOOL) model.[3][4] This model facilitates the rational design of peptides that can interfere with transmembrane protein-protein interactions. GF9 is derived from the transmembrane region of murine TREM-1 and functions by directly inhibiting the interaction between TREM-1 and DAP12.[5] This ligand-independent mechanism offers a unique advantage, as its efficacy is not contingent on competing with natural ligands. GF9 can be utilized in its free form or incorporated into high-density lipoprotein (HDL)-mimicking nanoparticles for targeted delivery to macrophages, which can enhance its therapeutic efficacy and reduce the required dosage.[3][4]

Mechanism of Action: Inhibition of the TREM-1/DAP12 Signaling Pathway

The GF9 peptide exerts its anti-inflammatory effects by disrupting the initial step in the TREM-1 signaling cascade: the association with the DAP12 adaptor protein.

The TREM-1 Signaling Cascade

Activation of TREM-1 by its ligands leads to the recruitment of DAP12. The immunoreceptor tyrosine-based activation motif (ITAM) of DAP12 is then phosphorylated by Src family kinases. This phosphorylation event creates a docking site for the spleen tyrosine kinase (Syk), which, upon activation, initiates a cascade of downstream signaling events.[1][2] Key downstream pathways include:

-

Phospholipase C-gamma (PLCγ): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.

-

Phosphoinositide 3-kinase (PI3K): Activates the Akt signaling pathway, which is involved in cell survival and proliferation.

-

Extracellular signal-regulated kinase (ERK): A member of the mitogen-activated protein kinase (MAPK) family, ERK activation plays a crucial role in inflammation.

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and chemokines.[1][2][6]

The culmination of this signaling cascade is a robust inflammatory response characterized by the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[7]

GF9-Mediated Inhibition

GF9, by binding to the transmembrane domain of TREM-1, prevents its association with DAP12. This blockade at the apex of the signaling pathway effectively abrogates all downstream signaling events, leading to a potent and broad-spectrum anti-inflammatory effect.

dot

References

- 1. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trem1 mediates neuronal apoptosis via interaction with SYK after spinal cord ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. chondrex.com [chondrex.com]

- 6. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of DAP-12 in TREM-1 signaling pathway

An In-depth Technical Guide to the Role of DAP-12 in the TREM-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses within the innate immune system. Expressed primarily on neutrophils, monocytes, and macrophages, TREM-1 activation is a critical factor in the pathogenesis of various inflammatory diseases, including sepsis, rheumatoid arthritis, and obstructive nephropathy.[1][2] Structurally, TREM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[3][4] It possesses a single V-type Ig-like extracellular domain, a transmembrane region, and a short cytoplasmic tail that lacks any intrinsic signaling motifs.[4][5] Consequently, for signal transduction to occur, TREM-1 must associate with an adaptor protein, the DNAX-activating protein of 12 kDa (DAP-12), also known as TYROBP.[6][7] This guide provides a detailed examination of the central role of DAP-12 in mediating the TREM-1 signaling cascade, its downstream effects, and the experimental methodologies used to investigate this pathway.

The TREM-1/DAP-12 Receptor Complex

The formation of a stable receptor complex between TREM-1 and DAP-12 is a prerequisite for signal initiation. This association is not covalent but is mediated by electrostatic interactions between charged amino acid residues within their respective transmembrane domains.[4][8] Specifically, a positively charged lysine residue in the transmembrane domain of TREM-1 interacts with a negatively charged aspartic acid residue in the transmembrane domain of the DAP-12 homodimer.[4][9] DAP-12 is a transmembrane signaling dimer that contains a crucial immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain.[3][10] This ITAM is the key signaling component of the complex, serving as a docking site for downstream kinases upon receptor activation.[3] The interaction with DAP-12 is also vital for the stabilization and surface expression of the TREM-1 receptor.[3][11]

Core Signaling Cascade

Ligand binding to the extracellular domain of TREM-1, though the endogenous ligands are not fully characterized, initiates a conformational change that leads to the clustering and multimerization of the TREM-1/DAP-12 complex.[3][8] This aggregation triggers a cascade of intracellular signaling events, as detailed below.

-

DAP-12 ITAM Phosphorylation: Upon receptor clustering, the tyrosine residues within the ITAM motif of DAP-12 are phosphorylated. This phosphorylation is presumed to be carried out by Src family kinases.[10][12]

-

Syk Kinase Recruitment and Activation: The newly formed phosphotyrosine sites on the DAP-12 ITAM serve as high-affinity docking sites for the Spleen tyrosine kinase (Syk).[3][13] The recruitment of Syk to the receptor complex leads to its own phosphorylation and activation.[4][12]

-

Activation of Downstream Pathways: Activated Syk kinase acts as a central hub, initiating multiple downstream signaling branches:

-

PI3K/Akt Pathway: Syk activation leads to the engagement of Phosphatidylinositol 3-kinase (PI3K), which in turn activates the protein kinase B (Akt) pathway, a critical route for cell survival and inflammatory signaling.[2][4]

-

PLCγ and Calcium Mobilization: Syk phosphorylates and activates Phospholipase C-gamma (PLCγ).[3][12] Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a rapid increase in intracellular calcium (Ca2+) mobilization and the activation of protein kinase C (PKC).[3][14]

-

MAPK/ERK Pathway: The signaling cascade also involves the activation of the Extracellular signal-related kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, which is crucial for cell proliferation and cytokine gene expression.[2][15]

-

-

NF-κB Activation and Cytokine Production: These upstream signaling pathways converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][16] NF-κB translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-8, IL-6, and MCP-1.[7][12][16]

Visualization of the TREM-1/DAP-12 Signaling Pathway

Caption: TREM-1/DAP-12 signaling cascade from ligand binding to gene transcription.

Crosstalk with Toll-Like Receptor (TLR) Signaling

A key function of the TREM-1/DAP-12 pathway is to amplify inflammatory signals initiated by other pattern recognition receptors, particularly Toll-like receptors (TLRs).[1][6] Activation of TLRs, for example by bacterial lipopolysaccharide (LPS), upregulates the expression of TREM-1 on the cell surface.[12] Subsequent or concurrent engagement of TREM-1 leads to a synergistic and greatly amplified pro-inflammatory response, resulting in higher levels of cytokine production than would be achieved by stimulating either pathway alone.[1][13] This positions TREM-1/DAP-12 as a critical checkpoint and amplifier in the innate immune response.

Visualization of TREM-1 and TLR Crosstalk

Caption: Synergy between TLR and TREM-1/DAP-12 pathways amplifies inflammation.

Quantitative Data on TREM-1/DAP-12 Expression and Function

The following tables summarize quantitative findings from studies investigating the TREM-1/DAP-12 pathway.

Table 1: Gene Expression Changes in a Murine Model of Obstructive Nephropathy Data from a unilateral ureter obstruction (UUO) model in wild-type mice, showing mRNA fold-increase compared to control kidneys.

| Gene | Time Point | Fold Increase (mRNA) | Citation |

| DAP12 | Day 14 | ~18-fold | [1][6] |

| TREM1 | Day 14 | ~800-fold | [1][6] |

Table 2: Functional Outcomes of TREM-1/DAP-12 Pathway Modulation in Rheumatoid Arthritis (RA) Data from studies on polymorphonuclear cells (PMNs) from RA patients compared to healthy controls.

| Parameter Measured | Observation | Experimental Approach | Citation |

| DAP12 Gene Expression | Significantly increased in RA PMNs vs. healthy controls. | Quantitative PCR | [2][9] |

| Cytokine Secretion (IL-8, RANTES) | Increased upon TREM-1 activation in RA PMNs. | ELISA | [2] |

| Cytotoxicity against target cells | Increased in RA PMNs; measured at various effector-to-target ratios (e.g., 50:1, 25:1). | 51Cr-release assay | [9] |

| ERK1/2 Activation | Increased in RA PMNs; reduced by inhibition of DAP-12 signaling. | Western Blot for phosphorylated ERK1/2 | [2] |

Experimental Protocols

Investigating the TREM-1/DAP-12 pathway involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA levels of TREM1 and DAP12 (TYROBP).

-

Objective: To measure the relative abundance of target gene transcripts.

-

Methodology:

-

Cell/Tissue Collection: Isolate cells of interest (e.g., neutrophils, monocytes) or homogenize tissue samples.

-

RNA Extraction: Extract total RNA using a TRIzol-based method or a commercial kit, ensuring high purity and integrity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the target gene (TREM1 or DAP12) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Run the reaction in a real-time PCR cycler. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.[2][9]

-

Analysis of Protein Expression and Phosphorylation by Western Blot

This technique is used to detect total protein levels and the phosphorylation status of signaling intermediates like Syk and ERK.

-

Objective: To detect specific proteins and their post-translational modifications.

-

Methodology:

-

Cell Lysis: After stimulation or treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-DAP12, anti-phospho-Syk, anti-phospho-ERK).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin).[2][17]

-

Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying secreted cytokines.

-

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-8) in cell culture supernatants.

-

Methodology:

-

Sample Collection: After cell stimulation, collect the culture supernatant.

-

Assay Procedure: Use a commercial sandwich ELISA kit.

-

Add samples and standards to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Incubate to allow the cytokine to bind.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add a streptavidin-HRP conjugate.

-

Wash and add a colorimetric substrate (e.g., TMB).

-

-

Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. Calculate cytokine concentrations by comparing sample absorbances to the standard curve.[15][17]

-

Visualization of a General Experimental Workflowdot

References

- 1. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Interaction of DAP12 and TREM1 [reactome.org]

- 6. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy | PLOS One [journals.plos.org]

- 7. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 10. The expanding roles of ITAM adapters FcRγ and DAP12 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation [frontiersin.org]

- 12. Enhanced Toll-like receptor responses in the absence of signaling adaptor DAP12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Btk is a positive regulator in the TREM-1/DAP12 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

TREM-1 Signaling in Murine Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling cascade in murine macrophages. TREM-1, a potent amplifier of inflammatory responses, plays a crucial role in various pathological conditions, making it a significant target for therapeutic intervention. This document details the molecular interactions, downstream signaling pathways, and functional outcomes of TREM-1 activation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Cascade

TREM-1 is a transmembrane receptor that lacks intrinsic signaling motifs. Upon ligand binding, it associates with the adaptor protein DNAX-activating protein of 12 kDa (DAP12), initiating a cascade of intracellular events. The immunoreceptor tyrosine-based activation motif (ITAM) of DAP12 becomes phosphorylated, creating a docking site for the spleen tyrosine kinase (Syk). The recruitment and activation of Syk are pivotal, triggering multiple downstream pathways that collectively orchestrate the pro-inflammatory response characteristic of TREM-1 activation.[1][2][3]

These downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C-gamma (PLC-γ) pathway, and the Mitogen-activated protein kinase (MAPK) pathway, all of which converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) to drive the expression of pro-inflammatory genes.[3][4][5]

Key Signaling Pathways

1. PI3K/Akt/mTOR Pathway and Metabolic Reprogramming:

Activation of TREM-1 leads to the phosphorylation of PI3K, which in turn activates Akt and the mammalian target of rapamycin (mTOR).[6] This signaling axis is crucial for the metabolic reprogramming of macrophages, specifically the upregulation of glycolysis. The mTOR/HIF-1α/glycolysis pathway has been identified as a novel mechanism underlying TREM-1-governed NLRP3 inflammasome activation.[6] Inhibition of PI3K or mTOR reduces lactate production and glucose consumption induced by TREM-1 activation.[6]

2. MAPK/ERK Pathway:

The MAPK pathway, including extracellular signal-regulated kinase (ERK), is another critical downstream effector of TREM-1 signaling.[2][4] Phosphorylation of ERK contributes to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Studies have shown that TREM-1 ligation leads to the phosphorylation of ERK1/2.[7]

3. PLC-γ and Calcium Mobilization:

Syk activation also leads to the phosphorylation of PLC-γ.[4][8] This results in the mobilization of intracellular calcium, an important second messenger that contributes to the activation of various downstream signaling molecules, including those involved in the NF-κB pathway.[3][7]

4. NF-κB Activation:

The transcription factor NF-κB is a central regulator of inflammation, and its activation is a key outcome of TREM-1 signaling.[9][10] Multiple upstream signals, including those from the MAPK and PLC-γ pathways, converge to activate NF-κB, leading to its translocation to the nucleus and the transcription of genes encoding pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.[11][12][13] Silencing TREM-1 has been shown to attenuate the activation of the NF-κB signaling pathway.[14]

5. Endoplasmic Reticulum (ER) Stress:

Recent evidence suggests that TREM-1 activation can induce ER stress in macrophages through the IRE-1α/XBP-1s pathway, contributing to the pro-inflammatory microenvironment.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of TREM-1 activation and inhibition in murine macrophages.

Table 1: Effect of TREM-1 Activation on Cytokine and Inflammasome Component mRNA Expression

| Gene | Fold Change (vs. Control) | Cell Type | Treatment | Reference |

| Nlrp3 | ~2.5 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |

| Pro-caspase-1 | ~2.0 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |

| Pro-il-1β | ~3.5 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |

| Tnf-α | ~3.0 | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 6h | [6] |

Table 2: Effect of TREM-1 Activation on Cytokine Protein Production

| Cytokine | Concentration (pg/mL) | Cell Type | Treatment | Reference |

| TNF-α | ~1500 (vs. ~200 in control) | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 24h | [6] |

| IL-1β | ~150 (vs. ~20 in control) | Primary Macrophages | Agonist anti-TREM-1 mAb (10 µg/mL) for 24h | [6] |

| TNF | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |

| MCP-1 | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |

| IL-6 | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |

| IL-8 | Significantly Increased | Intestinal Lamina Propria Macrophages (IBD patients) | Agonistic TREM-1 mAb for 24h | [15] |

Table 3: Effect of TREM-1 Silencing on Macrophage Apoptosis

| Condition | % Apoptotic Cells | Cell Type | Treatment | Reference |

| Control siRNA + LPS | 38% | RAW264.7 | LPS (100 ng/ml) for 16h | [16] |

| TREM-1 siRNA + LPS | 80.9% | RAW264.7 | LPS (100 ng/ml) for 16h | [16] |

| Wild Type BMDM + LPS | Lower Apoptosis | BMDM | LPS (100 ng/ml) for 16h | [16] |

| TREM-1 KO BMDM + LPS | Enhanced Apoptosis | BMDM | LPS (100 ng/ml) for 16h | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the TREM-1 signaling cascade in murine macrophages.

Isolation and Culture of Primary Mouse Peritoneal Macrophages

-

Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate broth into C57BL/6J mice.

-

Three days post-injection, euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with sterile PBS.

-

Centrifuge the cell suspension and resuspend the pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Plate the cells and allow them to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Remove non-adherent cells by washing with warm PBS. The remaining adherent cells are the peritoneal macrophages.

TREM-1 Activation in Macrophages

-

Coat cell culture plates with an agonistic anti-TREM-1 monoclonal antibody (e.g., 10 µg/mL) or an isotype-matched control antibody overnight at 4°C.

-

Wash the plates with sterile PBS to remove unbound antibody.

-

Seed the cultured macrophages onto the antibody-coated plates.

-

Incubate the cells for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis) at 37°C in a 5% CO₂ incubator.

Western Blotting for Signaling Proteins

-

After treatment, lyse the macrophages in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on polyacrylamide gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, NLRP3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Isolate total RNA from treated macrophages using TRIzol reagent according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Tnf, Il1b, Nlrp3) and a housekeeping gene (e.g., Actb).

-

Run the PCR reaction on a real-time PCR system with cycling conditions typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Collect the cell culture supernatants after macrophage treatment.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

TREM-1 Silencing using siRNA

-

Transfect macrophages (e.g., RAW 264.7 cell line or primary macrophages) with TREM-1 specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

-

Incubate the cells for 24-48 hours to allow for target gene knockdown.

-

Verify the knockdown efficiency by qPCR or Western blotting for TREM-1 expression.

-

Proceed with downstream experiments, such as stimulation with LPS, to assess the functional consequences of TREM-1 silencing.[14][16]

References

- 1. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 4. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Signaling Cascades of TREM-1, TLR and NLR in Neutrophils and Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. TREM1 Enhances Macrophage Proinflammatory Response to LPS by Promoting NF-κB Activation via an IL-26–mediated JAK/STAT Signaling Pathway | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]

- 10. TREM-1 promoted apoptosis and inhibited autophagy in LPS-treated HK-2 cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of TREM-1 induces endoplasmic reticulum stress through IRE-1α/XBP-1s pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI - TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases [jci.org]

- 13. Functional genomics of silencing TREM-1 on TLR4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1)-mediated Bcl-2 Induction Prolongs Macrophage Survival - PMC [pmc.ncbi.nlm.nih.gov]

The SCHOOL Model of Immune Signaling: A Technical Guide to Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a formally designated "SCHOOL model" of immune signaling is not established in current literature, this guide interprets the concept as an exploration of the foundational, or "old school," principles that govern the immune response. This technical whitepaper delves into the core signaling cascades that represent the fundamental pillars of cellular immunology, focusing on two archetypal pathways: the T-cell receptor (TCR) signaling pathway, central to adaptive immunity, and the Toll-like receptor 4 (TLR4) pathway, a cornerstone of the innate immune response. Understanding these intricate networks is paramount for researchers and professionals in drug development, as they offer numerous targets for therapeutic intervention in a wide range of diseases, from autoimmune disorders and cancer to infectious diseases and sepsis.

This guide provides a detailed examination of these pathways, supported by quantitative data, comprehensive experimental protocols, and clear visual diagrams to facilitate a deep understanding of these critical cellular communication systems.

Core Signaling Pathways

T-Cell Receptor (TCR) Signaling: Orchestrating the Adaptive Immune Response

The activation of T-lymphocytes is a critical event in the initiation and regulation of the adaptive immune response. This process is triggered by the engagement of the T-cell receptor (TCR) with a specific peptide antigen presented by the Major Histocompatibility Complex (MHC) on the surface of an antigen-presenting cell (APC).[1][2] This interaction initiates a complex and highly regulated signaling cascade that culminates in T-cell proliferation, differentiation, and the execution of effector functions.[3]

The initial steps of TCR signaling involve the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the Src family kinase, Lck.[1] This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated.[1][4] Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76, which then recruit a host of other signaling molecules to form a "signalosome."[4][5]

This signaling complex activates multiple downstream pathways, including the PLCγ1 pathway, which leads to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3).[3][6] DAG activates protein kinase C theta (PKCθ) and the Ras-MAPK pathway, while IP3 triggers the release of intracellular calcium.[3][6] These events converge to activate transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T-cell function, most notably the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[3][6]

Caption: Simplified schematic of the T-Cell Receptor (TCR) signaling cascade.

Toll-like Receptor 4 (TLR4) Signaling: The Innate Immune Sensor

The innate immune system provides the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs).[7] TLR4, in particular, is renowned for its ability to recognize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[8]

Upon binding LPS, with the help of accessory proteins MD-2 and CD14, TLR4 undergoes dimerization, which initiates downstream signaling.[9] TLR4 is unique in its ability to signal through two distinct pathways: the MyD88-dependent and the TRIF-dependent pathways.[10]

The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[10] This results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10]

The TRIF-dependent pathway is initiated after the internalization of the TLR4 complex into endosomes.[10] This pathway leads to the activation of the transcription factor IRF3, which drives the production of type I interferons (e.g., IFN-β).[10] This pathway also contributes to the late-phase activation of NF-κB.[10]

Caption: Overview of the MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Quantitative Data in Immune Signaling

The cellular responses mediated by TCR and TLR4 signaling are not merely on-off switches but are finely tuned by the concentration and duration of stimuli. Quantitative analysis is therefore essential for a complete understanding of these pathways.

Table 1: Dose-Response of LPS on Cytokine Production in Macrophages

| LPS Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1Ra (ng/mL) |

| Control (0 ng/mL) | < 20 | < 20 | ~0.1 |

| 1 ng/mL | ~1500 | ~5000 | ~1.5 |

| 10 ng/mL | ~3000 | ~10000 | ~3.0 |

| 100 ng/mL | ~4000 | ~12000 | ~3.5 |

Data compiled and synthesized from studies on murine macrophage cell lines (e.g., RAW 264.7) stimulated for 8-24 hours.[11] Actual values can vary significantly based on cell type, donor, and experimental conditions.

Table 2: Kinetics of IL-2 Production by Activated T-Cells

| Time Post-Activation | IL-2 Secretion (relative units) | Percentage of IL-2+ CD4+ T-cells |

| 0 hours | 0 | < 1% |

| 6 hours | Low | ~5-10% |

| 16-24 hours | Peak | ~20-40%[12][13] |

| 48 hours | Declining | ~10-20%[12] |

| 72 hours | Low/Undetectable | < 5%[12] |

Data synthesized from in vitro studies of human and mouse T-cells activated with anti-CD3/CD28 antibodies or specific antigens.[6][12][13] The kinetics can be influenced by the nature and strength of the stimulus.

Experimental Protocols

Investigating the intricacies of TCR and TLR4 signaling requires a robust toolkit of experimental techniques. Below are detailed methodologies for key experiments commonly used in this field.

Western Blot for Analysis of Protein Phosphorylation (e.g., ZAP-70)

Western blotting is a fundamental technique to detect the phosphorylation status of key signaling proteins, which is indicative of their activation state.[14][15]

Caption: Standard workflow for Western blot analysis of phosphorylated proteins.

-

Sample Preparation:

-

Culture cells (e.g., Jurkat T-cells for TCR signaling, or RAW 264.7 macrophages for TLR4 signaling) and stimulate as required (e.g., with anti-CD3/CD28 antibodies or LPS).

-

Lyse cells on ice in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size on an 8-12% SDS-polyacrylamide gel.[17]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[14]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ZAP-70 Tyr319).[18]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Wash the membrane again as in the previous step.

-

-

Detection:

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., TNF-α)

ELISA is a highly sensitive and quantitative method for measuring the concentration of secreted cytokines in biological fluids, such as cell culture supernatants.[19][20]

Caption: Step-by-step workflow for a sandwich ELISA protocol.

-

Plate Coating:

-

Dilute the capture antibody (e.g., anti-human TNF-α) in coating buffer and add 100 µL to each well of a 96-well ELISA plate.

-

Incubate overnight at 4°C.[21]

-

-

Blocking:

-

Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[21]

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Prepare serial dilutions of the recombinant cytokine standard.

-

Add 100 µL of standards and samples (e.g., cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[22]

-

-

Detection Antibody Incubation:

-

Wash the plate three times.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[20]

-

-

Enzyme Conjugate Incubation:

-

Wash the plate three times.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[20]

-

-

Substrate Development and Measurement:

-

Wash the plate five times.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[22]

-

Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[22]

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

-

Flow Cytometry for T-Cell Activation Marker Analysis (CD25 and CD69)

Flow cytometry is a powerful technique for the multi-parameter analysis of individual cells in a heterogeneous population. It is widely used to assess T-cell activation by measuring the surface expression of activation markers like CD69 (an early activation marker) and CD25 (a late activation marker).[23][24]

-

Cell Stimulation:

-

Antibody Staining:

-

Harvest the cells and wash them in FACS buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently-labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.[27]

-

-

Data Acquisition:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer, collecting events for each sample.

-

-

Data Analysis:

-

Use flow cytometry analysis software to "gate" on the lymphocyte population based on forward and side scatter properties.

-

Within the lymphocyte gate, identify CD4+ and CD8+ T-cell populations.

-

Analyze the expression of CD69 and CD25 on the gated T-cell populations and quantify the percentage of positive cells and their mean fluorescence intensity (MFI).[26]

-

Conclusion

The TCR and TLR4 signaling pathways, representing the adaptive and innate arms of the immune system respectively, provide a foundational "schooling" in the principles of immune cell activation and response. A thorough understanding of their molecular mechanisms, quantitative dynamics, and the experimental techniques used to study them is indispensable for researchers and drug development professionals. The detailed information, data, and protocols presented in this guide offer a comprehensive resource for navigating the complexities of these core immune signaling networks and for identifying and validating novel therapeutic targets. As our knowledge of these pathways continues to expand, so too will our ability to modulate them for the treatment of a vast array of human diseases.

References

- 1. novamedline.com [novamedline.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Quantitation of Phosphotyrosine-Containing Proteins in T-Cell Receptor Signaling Using a SureQuant-Based Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 5. Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Interleukin-2 Transcription Kinetics Render Mouse but Not Human T Cells Vulnerable to Splicing Inhibition Early after Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Toll-like receptor-4 splice variants expression in lipopolysaccharide-stimulated antigen presenting cells of healthy donors and patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Helper T cell IL-2 production is limited by negative feedback and STAT-dependent cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Imaging Spatiotemporal Activities of ZAP-70 in Live T Cells Using a FRET-based Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody | Cell Signaling Technology [cellsignal.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. mpbio.com [mpbio.com]

- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cloud-clone.com [cloud-clone.com]

- 23. medrxiv.org [medrxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

Structural Insights into TREM-1 Modulation: A Technical Guide to Active and Control Peptides

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between the active TREM-1 inhibitory peptide, LP17, and its corresponding control peptide. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) pathway and the development of novel anti-inflammatory therapeutics.

Introduction: TREM-1 as a Therapeutic Target

Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses. Expressed on myeloid cells such as neutrophils and monocytes, TREM-1 activation, in synergy with pattern recognition receptors like Toll-like receptors (TLRs), leads to a robust pro-inflammatory cascade. This amplification loop is implicated in the pathophysiology of numerous inflammatory conditions, including sepsis and septic shock, making TREM-1 an attractive target for therapeutic intervention.

Peptide-based inhibitors have emerged as a promising strategy to modulate TREM-1 activity. Among these, the 17-amino acid peptide LP17 has been extensively studied for its ability to attenuate excessive inflammation in preclinical models. Understanding the structural basis of its inhibitory function is paramount for the rational design of more potent and specific TREM-1 modulators. This guide focuses on the key structural and functional distinctions between the active LP17 peptide and its inactive, scrambled counterpart.

Peptide Sequences and Rationale

The primary peptides discussed in this guide are the active TREM-1 inhibitory peptide LP17 and a scrambled control peptide designed to have the same amino acid composition but a randomized sequence, thereby serving as a negative control in functional assays.

| Peptide Name | Sequence | Description |

| LP17 (Active) | LQVTDSGLYRCVIYHPP | A 17-amino acid peptide derived from a highly conserved region of the extracellular domain of TREM-1. It is designed to act as a decoy receptor, competing with the natural TREM-1 ligand.[1] |

| Scrambled Control | TDSRCVIGLYHPPLQVY | A peptide with the same amino acid composition and molecular weight as LP17 but with a randomized sequence. It is used to demonstrate that the biological activity of LP17 is sequence-specific.[2][3] |

Structural Differences: Current Understanding

While extensive research has demonstrated the functional differences between LP17 and its scrambled control, detailed comparative structural data from biophysical analyses like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are not widely available in peer-reviewed literature. However, some insights into the conformational properties of LP17 have been reported.

One study noted that for the TREM-1 blocking peptide LP17, circular dichroism confirmed a significant increase in α-helicity when associated with sterically stabilized phospholipid nanomicelles, transitioning from a random conformation in saline.[3] This suggests that the local environment can induce a more ordered structure in LP17, which may be relevant to its biological activity at the cell membrane. The absence of similar published data for the scrambled control peptide prevents a direct quantitative comparison of their secondary structures.

Functional Consequences of Structural Differences

The difference in the primary sequence and, consequently, the three-dimensional structure of LP17 and its scrambled control peptide leads to a stark contrast in their biological activity.

LP17 (Active Peptide):

-

Mechanism of Action: LP17 is thought to function as a decoy receptor, binding to the endogenous ligand of TREM-1 and thereby preventing its engagement with the receptor on myeloid cells.[2][4] It may also directly compete for binding to the TREM-1 receptor.[5]

-

In Vitro Effects: Treatment of monocytes with LP17 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to stimuli like lipopolysaccharide (LPS).[4][6]

-

In Vivo Efficacy: In animal models of sepsis and other inflammatory diseases, administration of LP17 has been demonstrated to improve survival rates and attenuate the systemic inflammatory response.[4][6]

Scrambled Control Peptide:

-

Mechanism of Action: Due to its altered sequence, the scrambled peptide is not expected to specifically interact with the TREM-1 ligand or receptor.

-

In Vitro and In Vivo Effects: Studies consistently show that the scrambled control peptide has no significant effect on cytokine production or disease outcome in the same models where LP17 is active, confirming that the therapeutic effects of LP17 are sequence-dependent.[2][4][6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and comparison of active and control peptides. Below are generalized, yet detailed, methodologies for key experiments cited in the context of TREM-1 peptide research.

In Vitro TREM-1 Activation Assay

This protocol outlines a typical in vitro experiment to assess the inhibitory effect of peptides on TREM-1-mediated cytokine production by human monocytes.

In Vitro TREM-1 Activation Assay Workflow.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes by positive selection using anti-CD14 magnetic beads.

-

Cell Culture: Plate the purified monocytes in 24-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Peptide Treatment: Pre-incubate the cells with varying concentrations of LP17 or the scrambled control peptide (e.g., 10-100 ng/mL) for 1 hour at 37°C.[7]

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.[4]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Measurement: Collect the cell culture supernatants and centrifuge to remove cellular debris. Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the LP17-treated groups to those in the scrambled peptide and vehicle control groups.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the label-free, real-time analysis of biomolecular interactions. This protocol describes a general workflow for assessing the binding of a TREM-1 peptide (analyte) to its putative receptor or ligand (ligand).

Surface Plasmon Resonance (SPR) Workflow.

Methodology:

-

Ligand Immobilization: Covalently immobilize the ligand (e.g., recombinant soluble TREM-1) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[8][9] A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of the analyte peptides (LP17 and scrambled control) in a suitable running buffer (e.g., HBS-EP).

-

Binding Measurement: Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.[10]

-

Data Collection: Monitor the change in the refractive index in real-time to generate sensorgrams, which show the association of the analyte during injection and its dissociation during the buffer flow.

-

Regeneration: After each binding cycle, regenerate the sensor surface using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer).

-

Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution.

Circular Dichroism (CD) Spectroscopy Workflow.

Methodology:

-

Sample Preparation: Dissolve the lyophilized peptides (LP17 and scrambled control) in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Accurately determine the peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if the sequence contains tryptophan or tyrosine.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the parameters for data collection, including the wavelength range (typically 190-260 nm for secondary structure), bandwidth, scanning speed, and number of accumulations.

-

Data Acquisition: Record the CD spectrum of the buffer alone (blank). Then, record the spectra of the peptide solutions in a quartz cuvette with a defined path length (e.g., 1 mm).[11][12]

-

Data Processing: Subtract the buffer spectrum from the peptide spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures from the CD spectra.

TREM-1 Signaling Pathway

Activation of TREM-1 by its ligand initiates a downstream signaling cascade that results in the amplification of the inflammatory response. This pathway is a key target for inhibitory peptides like LP17.

TREM-1 Signaling Cascade.

Pathway Description: Upon binding of its ligand, TREM-1 associates with the transmembrane adapter protein DAP12.[13][14] This leads to the phosphorylation of ITAM motifs within DAP12, which in turn recruits and activates the spleen tyrosine kinase (Syk).[13][15] Activated Syk initiates multiple downstream signaling pathways, including the activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C-gamma (PLCγ).[13][16] These events culminate in the activation of transcription factors such as NF-κB, leading to the increased expression and secretion of pro-inflammatory cytokines and chemokines.[4][14]

Conclusion

The TREM-1 inhibitory peptide LP17 demonstrates sequence-specific biological activity, effectively downregulating inflammatory responses in vitro and in vivo. In contrast, its scrambled control peptide is inactive, highlighting the importance of the primary amino acid sequence for its therapeutic function. While direct comparative structural data remains elusive, the available information suggests that LP17 may adopt a more ordered conformation in a membrane-like environment, which could be crucial for its interaction with the TREM-1 ligand or receptor. Further biophysical studies directly comparing the conformational ensembles of LP17 and its scrambled control in different environments are warranted to fully elucidate the structural basis of its inhibitory activity and to guide the development of next-generation TREM-1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]

- 3. TREM-1-accentuated lung injury via miR-155 is inhibited by LP17 nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 6. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. researchgate.net [researchgate.net]

- 16. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Mouse TREM-1 SCHOOL Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses primarily expressed on neutrophils and monocytes/macrophages. Its activation is implicated in the pathophysiology of various inflammatory conditions, including sepsis, colitis, and certain cancers. The Mouse TREM-1 SCHOOL (Signaling Chain Homooligomerization) peptide, also known as GF9, is a synthetic nonapeptide that acts as a ligand-independent inhibitor of TREM-1. It functions by targeting the interaction between TREM-1 and its signaling adaptor protein, DAP12, thereby silencing the pro-inflammatory signaling cascade.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Mouse TREM-1 SCHOOL peptide in various murine models of inflammatory diseases.

Mechanism of Action

The Mouse TREM-1 SCHOOL peptide (GF9) is a rationally designed inhibitor that prevents the homooligomerization of the TREM-1 signaling chain, which is a crucial step for signal transduction. By interfering with the association of TREM-1 with the transmembrane adaptor molecule DAP12, the peptide effectively blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.[1][2] This targeted inhibition of TREM-1 offers a promising therapeutic strategy to attenuate excessive inflammation without causing broad immunosuppression.

TREM-1 Signaling Pathway

The following diagram illustrates the TREM-1 signaling pathway and the point of intervention for the SCHOOL peptide.

Caption: TREM-1 signaling pathway and inhibition by the SCHOOL peptide.

Quantitative Data Summary

The following table summarizes the in vivo administration protocols and outcomes for various TREM-1 inhibitory peptides from published studies.

| Animal Model | Peptide | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |

| LPS-induced septic shock | Mouse TREM-1 SCHOOL peptide (GF9) | 25 mg/kg | Intraperitoneal (i.p.) | Single dose 1h before LPS | Prolonged survival, decreased serum TNF-α, IL-1β, and IL-6. A dose of 150 mg/kg was detrimental. | [3][4] |

| LPS-induced septic shock | GF9 in HDL-like nanoparticles | 5 mg/kg | Intraperitoneal (i.p.) | Single dose 1h before LPS | Significantly improved survival at a lower effective dose compared to free peptide. | [2][3] |

| Non-small cell lung cancer xenograft | Mouse TREM-1 SCHOOL peptide (GF9) | 25 mg/kg | Intraperitoneal (i.p.) | Twice a week | Delayed tumor growth. | [3][4] |

| Dextran Sulfate Sodium (DSS)-induced colitis | LR12 peptide | Not specified | Not specified | Not specified | Attenuated inflammation and tissue damage, reduced pro-inflammatory cytokines. | [1][5][6] |

| Hepatic ischemia/reperfusion | M3 peptide | 10 mg/kg | Intraperitoneal (i.p.) | Single dose at the start of reperfusion | Reduced serum markers of liver injury (AST, ALT, LDH) and inflammation (IL-6). Improved survival. | [7] |

| Collagen-induced arthritis | GF9 peptide | Not specified | Intraperitoneal (i.p.) | Daily for 14 days | Ameliorated clinical arthritis score and histopathological damage. Reduced plasma levels of pro-inflammatory cytokines. | [8][9] |

Experimental Protocols

Protocol 1: In Vivo Administration of Mouse TREM-1 SCHOOL Peptide in an LPS-Induced Sepsis Model

This protocol is based on the methodology described in studies investigating the efficacy of GF9 in a murine model of septic shock.[3][4]

1. Materials:

-

Mouse TREM-1 SCHOOL peptide (GF9)

-

Sterile, pyrogen-free 0.9% saline or Phosphate Buffered Saline (PBS)

-

Lipopolysaccharide (LPS) from E. coli

-

C57BL/6 mice (or other appropriate strain), 8-12 weeks old

-

Sterile syringes and needles (27-30 gauge)

2. Peptide Reconstitution:

-

Aseptically reconstitute the lyophilized Mouse TREM-1 SCHOOL peptide (GF9) in sterile, pyrogen-free saline or PBS to the desired stock concentration.

-

For example, to prepare a 2.5 mg/mL stock solution, dissolve 1 mg of peptide in 400 µL of saline.

-

Vortex gently to ensure complete dissolution. Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

3. Animal Dosing:

-

Acclimatize mice for at least one week before the experiment.

-

The recommended therapeutic dose of GF9 is 25 mg/kg.[3] A higher dose of 150 mg/kg has been shown to be detrimental in this model.[3]

-

Calculate the injection volume based on the individual mouse's body weight. For a 20 g mouse and a 2.5 mg/mL stock solution, the injection volume for a 25 mg/kg dose would be 200 µL.

-

Administer the GF9 peptide solution via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge.

4. Induction of Sepsis:

-

Prepare an LPS solution in sterile saline. A commonly used dose to induce septic shock is 30 mg/kg.[3]

-

Administer the LPS solution via i.p. injection.

5. Monitoring:

-

Monitor the mice for signs of sepsis, including lethargy, piloerection, and huddling behavior.

-

Record survival rates over a specified period (e.g., 7 days).

-

For mechanistic studies, blood samples can be collected at specific time points (e.g., 90 minutes post-LPS challenge) to measure serum cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.[3]

Protocol 2: General Workflow for In Vivo Administration

The following diagram outlines a general experimental workflow for the in vivo administration of the Mouse TREM-1 SCHOOL peptide.

Caption: General experimental workflow for in vivo peptide administration.

Concluding Remarks

The Mouse TREM-1 SCHOOL peptide (GF9) and related TREM-1 inhibitors have demonstrated significant therapeutic potential in various preclinical models of inflammatory diseases. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further explore the efficacy and mechanisms of TREM-1 modulation. It is crucial to adhere to ethical guidelines for animal research and to optimize experimental parameters for specific research questions and models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TREM-1 Inhibition Restores Impaired Autophagy Activity and Reduces Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Effective Dose of GF9 Peptide in Mouse Models of Sepsis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GF9 is a synthetic peptide derived from the transmembrane region of murine Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1).[1] It functions as a ligand-independent inhibitor of the TREM-1 signaling pathway by disrupting the interaction between TREM-1 and its signaling partner, DAP12.[1][2] Activation of TREM-1 amplifies inflammatory responses and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] By inhibiting this pathway, GF9 has shown potential in mitigating the hyperinflammatory state associated with sepsis.[2][3] These notes provide a summary of effective doses and detailed protocols for evaluating GF9 in established mouse models of sepsis.

Quantitative Data Summary

The effective dose of GF9 in mouse models of sepsis is dependent on its formulation. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Efficacy of Free GF9 Peptide in LPS-Induced Septic Shock

| Mouse Strain | Sepsis Model | GF9 Dose (mg/kg) | Administration Route | Key Outcome | Citation |

| C57BL/6 | LPS-induced endotoxemia | 5 | Intraperitoneal | No protective effect | [3] |

| C57BL/6 | LPS-induced endotoxemia | 25 | Intraperitoneal | Prolonged survival | [1][3] |

| C57BL/6 | LPS-induced endotoxemia | 150 | Intraperitoneal | Contributed to earlier death | [3] |

Table 2: Efficacy of HDL-Bound GF9 Peptide in LPS-Induced Septic Shock

| Mouse Strain | Sepsis Model | GF9 Dose (mg/kg) | Administration Route | Key Outcome | Citation |

| C57BL/6 | LPS-induced endotoxemia | 5 | Intraperitoneal | Significant survival benefit | [1][3] |

Table 3: Efficacy of Nanoparticle-Delivered GF9 Peptide in Sepsis Models

| Mouse Strain | Sepsis Model | GF9 Concentration | Administration Route | Key Outcome | Citation |

| Not Specified | Cecal Ligation and Puncture (CLP) & LPS-induced | 1.6 μM (in co-delivery with Streptomycin) | Not Specified | Promoted overall survival, decreased E. coli, suppressed inflammatory factors, and reduced lung injury. | [2][4][5] |

Signaling Pathway and Experimental Workflow

GF9 Mechanism of Action

Caption: Mechanism of GF9 in inhibiting the TREM-1 signaling pathway.

General Experimental Workflow

Caption: A generalized workflow for evaluating GF9 efficacy in mouse sepsis models.

Experimental Protocols

Protocol 1: LPS-Induced Endotoxemia Model

This model is useful for studying the acute inflammatory response and cytokine storm characteristic of sepsis.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

GF9 peptide (free form or HDL-bound)

-

Lipopolysaccharide (LPS) from E. coli O55:B5 or O111:B4

-

Sterile, pyrogen-free saline

-

Vehicle control (e.g., saline or HDL without GF9)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal monitoring equipment

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

-

GF9 Preparation: Dissolve GF9 peptide in sterile saline to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution for a 0.5 mg injection). If using HDL-bound GF9, prepare the formulation as described in the literature.

-

Treatment Administration: One hour prior to LPS administration, intraperitoneally inject the mice with:

-

Test Group: GF9 peptide (e.g., 25 mg/kg for free form, 5 mg/kg for HDL-bound).

-

Control Group: Vehicle control.

-

-

Sepsis Induction: Administer a lethal dose of LPS (e.g., 30 mg/kg) via i.p. injection.[3]

-

Monitoring and Data Collection:

-

Survival: Monitor the survival of the mice for a predetermined period (e.g., 7 days).[3]

-

Cytokine Analysis: At a specified time point post-LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture or retro-orbital bleeding.[3] Process the blood to obtain serum and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.[3]

-

Protocol 2: Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.[3]

Materials:

-

Mice (e.g., C57BL/6, 8-12 weeks old)

-

GF9 peptide formulation

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 4-0 silk)

-

Needle (e.g., 21-gauge)

-

Buprenorphine or other analgesics

-

Sterile saline for resuscitation

Procedure:

-

Anesthesia and Analgesia: Anesthetize the mouse and administer a pre-operative analgesic.

-

Surgical Procedure:

-

Make a midline laparotomy incision (1-2 cm) to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve (the degree of ligation determines the severity of sepsis).

-

Puncture the ligated cecum once or twice with a needle (the needle gauge also influences severity).

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

-

-

Fluid Resuscitation: Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation.

-

GF9 Administration: Administer the GF9 peptide or vehicle control at a predetermined time point (e.g., at the time of CLP or shortly after).

-

Post-Operative Care and Monitoring:

-

Provide post-operative analgesia as required.

-

Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, altered body temperature) and survival over a period of up to 10 days.[6]

-

At selected time points, blood and tissue samples (e.g., lung, liver) can be collected for bacterial load determination, cytokine analysis, and histopathological examination.[2][6]

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize doses, timing, and model severity based on their specific experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 2. Synergistic effect of GF9 and streptomycin on relieving gram-negative bacteria-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic effect of GF9 and streptomycin on relieving gram-negative bacteria-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Liposomal Formulation for Mouse TREM-1 SCHOOL Peptide Delivery

Introduction

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is an immunoglobulin superfamily receptor expressed on neutrophils, monocytes, and macrophages.[1] As a potent amplifier of inflammatory responses, particularly those initiated through Toll-like receptors (TLRs), TREM-1 plays a critical role in the pathogenesis of inflammatory conditions such as septic shock.[2][3] Engagement of TREM-1 triggers a signaling cascade that results in the robust production of pro-inflammatory cytokines and chemokines.[4] Consequently, TREM-1 has emerged as a promising therapeutic target for mitigating hyperinflammatory states.

One innovative strategy for TREM-1 inhibition involves the use of Signaling Chain Homo-oligomerization (SCHOOL) peptides. These rationally designed peptides can act as ligand-independent inhibitors, effectively silencing the TREM-1 signaling pathway.[3] However, the therapeutic efficacy of such peptides can be limited by poor stability and a short half-life in vivo.